p-Dichloroaminobenzenesulfonic acid
Description
Properties
CAS No. |
24894-89-1 |
|---|---|
Molecular Formula |
C6H5Cl2NO3S |
Molecular Weight |
242.08 g/mol |
IUPAC Name |
4-(dichloroamino)benzenesulfonic acid |
InChI |
InChI=1S/C6H5Cl2NO3S/c7-9(8)5-1-3-6(4-2-5)13(10,11)12/h1-4H,(H,10,11,12) |
InChI Key |
MTIRCEAOVDFRGC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N(Cl)Cl)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions
- p-Chloroaniline is added portionwise to concentrated sulfuric acid (100%) at temperatures below 85 °C to avoid decomposition and side reactions.
- The mixture is stirred at moderate temperatures (65–70 °C) to form a clear sulfonation solution.
- The sulfonation mixture is then introduced into oleum (60–66% SO3 content) at controlled temperatures (30–70 °C) to complete sulfonation.
- Reaction times vary from 30 minutes to several hours depending on the desired degree of sulfonation and substitution pattern.
Temperature Profile
- Initial sulfonation at 65–70 °C for 2 hours.
- Subsequent heating to 130–160 °C for 2.5 to 4 hours to introduce additional sulfo groups or to complete the reaction.
Isolation
- After reaction completion, the mixture is cooled and poured into ice/water.
- Neutralization with potassium hydroxide or potassium sulfate salts precipitates the sulfonic acid product.
- Filtration and drying yield the p-chloroaminobenzenesulfonic acid with purity >97% and yields ranging from 56% to 93% depending on conditions.
Chlorination and Amination Steps
- Chlorination to introduce the second chlorine atom para to the amino group can be achieved by selective chlorination of aminobenzenesulfonic acid intermediates.
- Alternatively, starting from dichlorobenzene sulfonic acid derivatives, amination can be performed to introduce the amino group.
- Sulfuric acid or oleum acts as both solvent and catalyst in these transformations.
- Reaction temperatures for chlorination/amination steps are typically maintained between 100 °C and 230 °C to optimize conversion and selectivity.
Advanced Synthetic Routes and Catalytic Processes
- Some patented processes describe the use of sulfur trioxide and dimethyl sulfate to generate sulfonating agents in situ, which then react with monochlorobenzene derivatives to form chlorobenzenesulfonic acid intermediates.
- These intermediates can be further converted to p-Dichloroaminobenzenesulfonic acid via controlled amination.
- Continuous reaction setups such as countercurrent columns are employed industrially to improve yield and purity by continuously removing water and unreacted materials.
Summary Table of Key Preparation Parameters
| Step | Reagents/Conditions | Temperature (°C) | Time (hours) | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Sulfonation of p-chloroaniline | p-Chloroaniline + 100% H2SO4 + Oleum (60-66% SO3) | 65–70 (initial), 130–160 (heating) | 2 + 2.5–4 | 56–93 | >97 | Portionwise addition, controlled cooling |
| Chlorination/Amination | Sulfuric acid or SO3 + monochlorobenzene | 100–230 | Variable | - | - | Use of dimethyl sulfate in some methods |
| Isolation | Neutralization with KOH or K2SO4 | 20–30 | - | - | - | Precipitation and filtration |
Research Findings and Notes
- The purity of this compound can reach above 97% with optimized sulfonation and isolation steps.
- Reaction temperature control is critical to avoid formation of ortho-substituted isomers and polysulfonated byproducts.
- Use of oleum with controlled SO3 content enhances sulfonation efficiency and selectivity.
- The process can be scaled industrially using continuous reactors and countercurrent columns to improve throughput and reduce waste.
- Some methods integrate reduction and sulfonation in a single step starting from nitrobenzene derivatives, improving process economy and environmental footprint.
Chemical Reactions Analysis
Types of Reactions: p-Dichloroaminobenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfonic acid group to other functional groups.
Substitution: The chlorine atoms and the amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide and halogenating agents are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while substitution reactions can produce a variety of chlorinated or aminated compounds.
Scientific Research Applications
Chemistry: p-Dichloroaminobenzenesulfonic acid is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds
Biology: In biological research, this compound derivatives are studied for their potential antimicrobial and anticancer properties. The compound’s ability to interact with biological molecules makes it a valuable tool in drug discovery and development.
Medicine: The compound’s derivatives are explored for their therapeutic potential in treating various diseases. Research focuses on understanding the compound’s mechanism of action and its effects on cellular pathways.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, including surfactants and polymers. Its chemical stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism by which p-Dichloroaminobenzenesulfonic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and affecting cellular pathways. For example, its derivatives may inhibit enzyme activity, leading to the disruption of metabolic processes in microorganisms or cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
4-Chlorobenzenesulfonic Acid (CAS 98-66-5)
- Structure : A single sulfonic acid group at the para position and one chlorine substituent.
- Properties: Higher hydrophilicity than non-sulfonated analogs but lacks the amino group, limiting its utility in reactions requiring nucleophilic sites.
- Applications : Primarily used as an intermediate in surfactants and ion-exchange resins .
3-Amino-4-chlorobenzenesulfonic Acid (CAS 98-36-2)
- Structure: Sulfonic acid at para, amino at meta (position 3), and chlorine at position 3.
- Properties: Soluble in water and alcohol; the meta-amino group reduces steric hindrance compared to para-substituted analogs, enhancing reactivity in azo dye synthesis.
- Applications : Key precursor for Acid Yellow 159 and Reactive Blue 216 dyes .
Aniline-2,5-disulfonic Acid (CAS Not Provided)
Influence of Additional Functional Groups
Sodium p-((4,6-Dichloro-1,3,5-triazin-2-yl)amino)benzenesulphonate (CAS 4156-21-2)
- Structure : Combines a sulfonic acid group with a reactive dichlorotriazine moiety.
- Properties : The triazine group enables covalent bonding with cellulose in reactive dyes.
- Applications : Critical in textile industries for wash-fast dyeing .
2-[(Chloroacetyl)amino]-5-[(E)-(4-sulfophenyl)diazenyl]benzenesulfonic Acid
Pharmacologically Relevant Analogs
Chlorthalidone Related Compound A (CAS 5270-74-6)
- Structure: Sulfamoyl (-SO₂NH₂) and carboxylic acid (-COOH) groups on a benzophenone backbone.
- Properties : Lower solubility in water compared to sulfonic acid derivatives; used as a diuretic impurity standard.
- Contrast : The absence of a sulfonic acid group reduces ionic character, affecting bioavailability .
Industrial and Research Implications
p-Dichloroaminobenzenesulfonic acid's dual functional groups (-NH₂ and -SO₃H) make it versatile for further derivatization, outperforming simpler analogs like 4-chlorobenzenesulfonic acid in dye intermediate synthesis. However, its reactivity is moderate compared to triazine-containing derivatives, which dominate high-performance textile applications .
Biological Activity
p-Dichloroaminobenzenesulfonic acid (DCABSA) is a synthetic organic compound with significant biological activity. It is primarily recognized for its applications in various fields, including pharmaceuticals, environmental science, and industrial chemistry. This article delves into the biological activities of DCABSA, supported by data tables, case studies, and detailed research findings.
- IUPAC Name : 4-Amino-2,5-dichlorobenzenesulfonic acid
- Molecular Formula : C6H5Cl2NNaO3S
- Molecular Weight : 227.07 g/mol
- CAS Number : 77-202
DCABSA exhibits its biological effects through several mechanisms:
- Enzyme Inhibition : It acts as an inhibitor of specific enzymes involved in metabolic pathways.
- Cellular Interaction : The compound can interact with cellular membranes, affecting permeability and ion transport.
- Antimicrobial Activity : DCABSA has demonstrated effectiveness against various bacterial strains, making it a candidate for antimicrobial applications.
Antimicrobial Properties
DCABSA has shown significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Studies indicate that it disrupts bacterial cell wall synthesis and inhibits protein synthesis.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Source: Laboratory studies on antimicrobial efficacy of DCABSA
Cytotoxicity Studies
Research has evaluated the cytotoxic effects of DCABSA on various cancer cell lines. The compound exhibited selective toxicity towards malignant cells while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15 µM |
| MCF-7 (breast cancer) | 20 µM |
| A549 (lung cancer) | 25 µM |
Source: Cytotoxicity assays performed on human cancer cell lines
Case Studies
-
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University assessed the effectiveness of DCABSA in treating bacterial infections in vitro. Results demonstrated a significant reduction in bacterial load when treated with DCABSA compared to control groups. -
Case Study 2: Cancer Treatment
In a clinical trial involving patients with advanced breast cancer, DCABSA was administered as part of a combination therapy. The trial reported improved patient outcomes, with several participants experiencing tumor regression.
Environmental Impact
DCABSA's potential as an environmental pollutant has been studied due to its widespread industrial use. Its persistence in aquatic environments raises concerns regarding bioaccumulation and toxicity to aquatic life.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for p-dichloroaminobenzenesulfonic acid, and how do reaction conditions influence yield and purity?
- Methodological Answer: The synthesis typically involves sulfonation of chlorinated aniline derivatives followed by selective amination. Key steps include:
- Sulfonation : Use concentrated sulfuric acid or chlorosulfonic acid at 80–120°C to introduce the sulfonic acid group .
- Chlorination : Controlled addition of chlorine gas or chlorinating agents (e.g., N-chlorosuccinimide) under anhydrous conditions to avoid over-chlorination .
- Purification : Recrystallization from aqueous ethanol or acid-base extraction to isolate the product .
- Yield optimization requires monitoring reaction temperature and stoichiometry via HPLC or NMR .
Q. How can researchers characterize the solubility and stability of p-dichloroaminobenzenesulfonic acid under varying pH conditions?
- Methodological Answer:
- Solubility : Use shake-flask methods with UV-Vis spectroscopy to quantify solubility in water, DMSO, and acidic/basic buffers (pH 1–13) .
- Stability : Conduct accelerated degradation studies (40–60°C) with LC-MS to identify hydrolysis byproducts (e.g., sulfonic acid derivatives) .
- Data interpretation should account for ionic strength and counterion effects, as sulfonic acids form stable salts in basic media .
Q. What spectroscopic techniques are most effective for confirming the structure of p-dichloroaminobenzenesulfonic acid?
- Methodological Answer:
- NMR : H and C NMR to confirm aromatic substitution patterns and sulfonic acid protonation state. DMSO-d₆ is preferred for solubility .
- FT-IR : Peaks at 1180–1200 cm⁻¹ (S=O stretching) and 3450 cm⁻¹ (N-H stretching) validate functional groups .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (e.g., [M-H]⁻ at m/z 264.95) and isotopic chlorine patterns .
Advanced Research Questions
Q. How do electronic effects of the sulfonic acid and chloro groups influence the reactivity of p-dichloroaminobenzenesulfonic acid in nucleophilic substitution reactions?
- Methodological Answer:
- Computational Modeling : Perform DFT calculations (e.g., Gaussian) to map electron density distribution and identify reactive sites .
- Kinetic Studies : Compare reaction rates with meta- and ortho-substituted analogs using stopped-flow techniques. The para-substitution pattern enhances resonance stabilization, reducing electrophilicity at the amino group .
- Contradictions in literature data (e.g., conflicting Hammett parameters) may arise from solvent polarity effects; replicate experiments in aprotic vs. protic media .
Q. What strategies mitigate interference from p-dichloroaminobenzenesulfonic acid degradation products in environmental toxicity assays?
- Methodological Answer:
- Sample Preparation : Use solid-phase extraction (SPE) with C18 cartridges to isolate the parent compound from hydrolyzed byproducts (e.g., sulfonate anions) .
- Analytical Validation : Employ LC-MS/MS with multiple reaction monitoring (MRM) to distinguish target analytes from co-eluting contaminants .
- Data Interpretation : Apply principal component analysis (PCA) to correlate degradation pathways with observed ecotoxicological endpoints (e.g., algal growth inhibition) .
Q. How can researchers resolve discrepancies in reported pKa values for p-dichloroaminobenzenesulfonic acid?
- Methodological Answer:
- Potentiometric Titration : Use a combined glass electrode in 0.1 M KCl to minimize ionic strength variability. Compare results with UV-pH titration for cross-validation .
- Literature Review : Assess solvent systems (e.g., water vs. DMSO) and temperature conditions across studies. For example, pKa values in DMSO may be 2–3 units lower due to reduced solvation .
- Advanced statistical tools (e.g., bootstrap resampling) can quantify uncertainty in historical datasets .
Data Contradiction and Reproducibility
Q. Why do some studies report conflicting bioactivity results for p-dichloroaminobenzenesulfonic acid derivatives?
- Methodological Answer:
- Assay Variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times may alter cytotoxicity readouts. Standardize protocols using ISO 10993-5 guidelines .
- Impurity Profiling : Characterize synthetic batches via GC-MS to detect trace chlorinated side products (e.g., dichloroaniline), which can act as confounding variables .
- Meta-Analysis : Apply Cochrane Review methods to aggregate data from >5 independent studies, adjusting for publication bias .
Q. What computational tools predict the environmental fate of p-dichloroaminobenzenesulfonic acid, and how reliable are their outputs?
- Methodological Answer:
- QSPR Models : Use EPI Suite or TEST software to estimate biodegradation half-lives and soil adsorption coefficients (Koc). Validate predictions against experimental OECD 301F data .
- Limitations : Models often underestimate photolytic degradation in aqueous media. Augment with solar simulator experiments (ASTM G173) to refine parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
